molecular formula C25H36O5 B1634707 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) CAS No. 3517-38-2

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)

Cat. No.: B1634707
CAS No.: 3517-38-2
M. Wt: 416.5 g/mol
InChI Key: JLYQTAVPLWZAFP-UHFFFAOYSA-N
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Description

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is a synthetic steroid derivative. It is characterized by its unique chemical structure, which includes hydroxyl groups at the 3 and 17 positions and acetate groups at the same positions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) typically involves the acetylation of 3beta,17-Dihydroxypregn-5-en-20-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the acetate groups, yielding the parent diol.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.

Major Products Formed

    Oxidation: Products may include 3beta,17-Diketopregn-5-en-20-one or carboxylic acid derivatives.

    Reduction: The major product is 3beta,17-Dihydroxypregn-5-en-20-one.

    Substitution: Products vary depending on the nucleophile used but may include amine or thiol derivatives.

Scientific Research Applications

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) involves its interaction with specific molecular targets, such as steroid receptors. The compound may modulate the activity of these receptors, influencing various biological pathways. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    3beta,17-Dihydroxypregn-5-en-20-one: The parent compound without the acetate groups.

    17alpha,20beta-Dihydroxy-4-pregnen-3-one: A similar steroid with hydroxyl groups at different positions.

    3beta,17alpha-Dihydroxypregn-5-en-20-one: Another derivative with slight structural variations.

Uniqueness

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is unique due to its specific acetylation pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

3517-38-2

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

(17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C25H36O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,19-22H,7-14H2,1-5H3

InChI Key

JLYQTAVPLWZAFP-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

3517-38-2

Origin of Product

United States

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